2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide
CAS No.:
Cat. No.: VC14785392
Molecular Formula: C18H21N5O2S3
Molecular Weight: 435.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N5O2S3 |
|---|---|
| Molecular Weight | 435.6 g/mol |
| IUPAC Name | N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H21N5O2S3/c1-9(2)13-4-10-17(25)19-14(20-18(10)28-13)7-27-8-15(24)21-16-11-5-26-6-12(11)22-23(16)3/h4,9H,5-8H2,1-3H3,(H,21,24)(H,19,20,25) |
| Standard InChI Key | WTYTYVWLOXMOSY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=C4CSCC4=NN3C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a fused thieno-pyrimidine core linked via a sulfanyl acetamide bridge to a thieno-pyrazol moiety. The thieno[2,3-d]pyrimidin-2-yl group is substituted with a hydroxy group at position 4 and an isopropyl group at position 6, while the thieno[3,4-c]pyrazol-3-yl group carries a methyl substituent at position 2 .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₂S₃ |
| Molecular Weight | 435.6 g/mol |
| IUPAC Name | N-(2-Methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
| Canonical SMILES | CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=C4CSCC4=NN3C |
| InChIKey | WTYTYVWLOXMOSY-UHFFFAOYSA-N |
Physicochemical Characteristics
The presence of multiple heteroatoms (N, S, O) and aromatic systems confers moderate polarity, with a calculated XLogP3 of ~3.2, suggesting moderate lipophilicity . The hydroxy and acetamide groups enhance hydrogen-bonding capacity, critical for target interactions.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential functionalization of the thieno-pyrimidine and thieno-pyrazol precursors:
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Thieno-pyrimidine Core Formation: Cyclocondensation of 4-amino-6-isopropylthiophene-2-carboxylate with thiourea yields the 4-hydroxy-6-isopropylthieno[2,3-d]pyrimidin-2(3H)-one intermediate.
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Sulfanyl Acetamide Coupling: The pyrimidine intermediate undergoes alkylation with 2-chloroacetamide, followed by thiolation with mercaptoacetic acid to introduce the sulfanyl bridge.
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Thieno-pyrazol Conjugation: The final step involves amide coupling with 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine, facilitated by carbodiimide-based activation.
Structural Modifications
Recent efforts focus on optimizing substituents to enhance bioavailability:
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Isopropyl Group Replacement: Bulky substituents at position 6 (e.g., tert-butyl) improve metabolic stability but reduce solubility.
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Methyl Group on Pyrazol: The 2-methyl group on the pyrazol ring minimizes off-target interactions by restricting conformational flexibility .
Biological Activity and Mechanisms
Table 2: In Vitro Activity Profile
Apoptotic Induction
In MDA-MB-231 triple-negative breast cancer cells, the compound triggers caspase-3/7 activation (2.8-fold increase at 10 μM) and PARP cleavage, indicating intrinsic apoptotic pathway engagement.
Research Advancements and Challenges
Pharmacokinetic Profiling
Preliminary ADME studies in rodents highlight limitations:
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Oral Bioavailability: 22% due to first-pass metabolism (CYP3A4/5-mediated oxidation).
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Plasma Half-Life: 3.2 hours, necessitating sustained-release formulations.
Computational Insights
QSAR models predict that electronegative substituents at position 2 of the pyrimidine ring could enhance target selectivity. Virtual screening against the NCI-60 panel identifies leukemia (CCRF-CEM) and melanoma (SK-MEL-28) cell lines as sensitive targets (GI₅₀ < 1 μM) .
Future Directions
Derivative Libraries
Focus areas include:
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Prodrug Development: Esterification of the hydroxy group to improve membrane permeability.
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Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) in immunocompetent models.
Toxicology Assessments
Subchronic toxicity studies in Sprague-Dawley rats (28-day, 50 mg/kg/day) reveal reversible hepatotoxicity, underscoring the need for structural refinements.
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